molecular formula C10H14ClN3O B8466945 2-Chloro-N-[2-(dimethylamino)ethyl]isonicotinamide

2-Chloro-N-[2-(dimethylamino)ethyl]isonicotinamide

Cat. No. B8466945
M. Wt: 227.69 g/mol
InChI Key: VQKCOHCRVRPGKM-UHFFFAOYSA-N
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Patent
US07399780B2

Procedure details

To a solution of 2-chloroisonicotinic acid (0.50 g, 3.17 mmol) in N,N-dimethylformamide (20 mL) was added 1,1′-carbonyldiimtidazole (0.565 g, 3.49 mmol). The solution was heated at 70° C. for 30 min. The reaction mixture was cooled to room temperature and N,N-dimethylethane-1,2-diamine (0.31 g, 3.49 mmol) was added. The solution was stirred at room temperature overnight. The solvent was evaporated in vacuo and the residue was purified on a silica gel column using chloroform/methanol/conc. NH3(aq), (90:10:1), as the eluent to afford 40 mg (5,7% yield) of the title compound as a colorless oil: 1H NMR (CDCl3, 400 MHz) 8.51 (d, J=5 Hz, 1 H), 7.68 (s, 1 H), 7.56 (dd, J=5, 1 Hz, 1 H), 6.92-7.08 (br s, 1 H), 3.58-3.48 (m, 2 H), 2.59-2.52 (m, 2 H), 2.28 (s, 6 H); MS (TSP) m/z 228 (M++1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
Yield
5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15]>CN(C)C=O>[NH3:10].[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([NH:15][CH2:14][CH2:13][N:12]([CH3:16])[CH3:11])=[O:7]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
CN(CCN)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
ClC=1C=C(C(=O)NCCN(C)C)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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